molecular formula C9H15IN2O2S B061398 tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate CAS No. 179116-01-9

tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate

Cat. No.: B061398
CAS No.: 179116-01-9
M. Wt: 342.2 g/mol
InChI Key: JIMCHDAEYWSCLL-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate is a useful research compound. Its molecular formula is C9H15IN2O2S and its molecular weight is 342.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

179116-01-9

Molecular Formula

C9H15IN2O2S

Molecular Weight

342.2 g/mol

IUPAC Name

tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C9H15IN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h6H,4-5H2,1-3H3,(H,11,12,13)

InChI Key

JIMCHDAEYWSCLL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=NC(CS1)CI

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(CS1)CI

Origin of Product

United States

Synthesis routes and methods

Procedure details

17 g of sodium bicarbonate are added, at a temperature in the region of 20° C., to a suspension of 25.4 g of tert-butyl allylsulfanyl-[(tert-butoxycarbonyl)amino]methylidene-carbamate in 650 cm3 of dichloromethane, followed by addition of a solution of 24.4 g of iodine predissolved in 850 cm3 of dichloromethane. After 72 hours at a temperature in the region of 20° C., 500 cm3 of water and 500 cm3 of saturated sodium bicarbonate solution are added to the reaction medium and the resulting mixture is then extracted with twice 1 dm3 of ethyl acetate. The organic phases are washed with saturated sodium sulfite solution and then with saturated sodium chloride solution, dried over magnesium sulfate, filtered and then concentrated under reduced pressure (1 kPa) at a temperature in the region of 50° C. The residue obtained is crystallized from ethyl acetate. 20.5 g of tert-butyl N-[(4RS)-4-(iodomethyl)-4,5-dihydro-2-thiazolyl]carbamate are obtained in the form of a yellow solid [1H NMR spectrum (300 MHz, (CD3)2SO-d6, δ in ppm): 1.41 (s: 9H); 2.97 (dd, J=11.5 and 7 Hz: 1H); from 3.30 to 3.50 (mt: 3H); 4.12 (mt: 1H); 9.89 (unresolved complex: 1H)].
Quantity
17 g
Type
reactant
Reaction Step One
Name
tert-butyl allylsulfanyl-[(tert-butoxycarbonyl)amino]methylidene-carbamate
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Three

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